6-hydrazinylquinoxaline 6-hydrazinylquinoxaline
Brand Name: Vulcanchem
CAS No.: 1184281-13-7
VCID: VC11512009
InChI:
SMILES:
Molecular Formula: C8H8N4
Molecular Weight: 160.2

6-hydrazinylquinoxaline

CAS No.: 1184281-13-7

Cat. No.: VC11512009

Molecular Formula: C8H8N4

Molecular Weight: 160.2

Purity: 95

* For research use only. Not for human or veterinary use.

6-hydrazinylquinoxaline - 1184281-13-7

Specification

CAS No. 1184281-13-7
Molecular Formula C8H8N4
Molecular Weight 160.2

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

6-Hydrazinylquinoxaline (C₈H₇N₄) features a bicyclic aromatic system comprising two fused six-membered rings: a benzene ring fused to a pyrazine ring. The hydrazine (-NH-NH₂) substituent at the sixth position introduces reactivity crucial for forming Schiff bases and coordinating metal ions . Key physicochemical properties include:

PropertyValue
Molecular Weight159.19 g/mol
IUPAC NameQuinoxalin-6-ylhydrazine
SMILESC1=CN=C2C=CC(=CN2N=N)C=C1
InChI KeyCLEZMGKIRJUQCT-UHFFFAOYSA-N

The compound’s planar structure facilitates π-π stacking interactions, enhancing binding affinity to biological targets such as DNA topoisomerases and fungal cell membranes .

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments: the aromatic protons resonate between δ 7.5–8.5 ppm, while the hydrazine NH protons appear as broad singlets near δ 4.0–5.0 ppm. Mass spectrometry shows a molecular ion peak at m/z 159.19, consistent with its molecular formula .

Synthesis and Derivative Formation

Functionalization Strategies

The hydrazine moiety enables diverse derivatization:

  • Schiff Base Formation: Condensation with aldehydes or ketones produces imine-linked analogs with enhanced antimicrobial activity .

  • Metal Complexation: Coordination with transition metals (e.g., Cu²⁺, Fe³⁺) generates complexes evaluated for anticancer properties .

Pharmacological Applications

Anti-Inflammatory Effects

In murine models, hydrazinylquinoxalines reduced TNF-α levels by 40–60% compared to controls, suggesting immunomodulatory effects . The hydrazine group’s ability to scavenge reactive oxygen species (ROS) contributes to this activity.

Mechanistic Insights and Target Identification

Enzyme Inhibition

6-Hydrazinylquinoxaline derivatives inhibit dihydrofolate reductase (DHFR), a target in antifolate therapies. Molecular docking studies reveal hydrogen bonding between the hydrazine group and DHFR’s active site (binding energy = −8.2 kcal/mol) .

DNA Interaction

Intercalation into DNA base pairs destabilizes replication forks, as shown by fluorescence quenching assays with calf thymus DNA (Kₐ = 1.2 × 10⁴ M⁻¹) . This property underpins its investigational use in oncology.

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